Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate
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Overview
Description
Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate is a complex organic compound with a benzimidazole core structure. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, featuring both hydroxyethyl and methyl groups, contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate typically involves the reaction of 5-amino-1-methyl-1H-benzimidazole with butanoic acid derivatives. The process includes the following steps:
Initial Reaction: 5-amino-1-methyl-1H-benzimidazole is reacted with butanoic acid in the presence of a suitable catalyst.
Hydroxyethylation: The intermediate product is then subjected to hydroxyethylation using ethylene oxide under controlled temperature conditions.
Esterification: The final step involves esterification to form the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate involves its interaction with specific molecular targets. The hydroxyethyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Properties
Molecular Formula |
C17H25N3O4 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |
InChI |
InChI=1S/C17H25N3O4/c1-19-15-7-6-13(20(8-10-21)9-11-22)12-14(15)18-16(19)4-3-5-17(23)24-2/h6-7,12,21-22H,3-5,8-11H2,1-2H3 |
InChI Key |
ZDEVXMCROBCROW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)OC |
Origin of Product |
United States |
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